molecular formula C9H17ClN4O B2373555 4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2287275-00-5

4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride

Cat. No. B2373555
CAS RN: 2287275-00-5
M. Wt: 232.71
InChI Key: GMUVLGBXUJLOOZ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Pyrimidine is much weaker base than pyridine and soluble in water . More specific physical and chemical properties for “4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride” are not available in the sources I found.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study focused on synthesizing a series of derivatives related to 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, aiming to investigate their potential anti-inflammatory activities. The compounds were synthesized through the rearrangement of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one and tested against carrageenan-induced rat paw edema. The results indicated significant anti-inflammatory effects for most tested compounds, with derivatives showing comparable or superior potency to reference drugs Indomethacin and Celecoxib, but without ulcerogenic activity (Rabea et al., 2006).

Anticonvulsant Properties and Potential Antispastic Agents

Another research explored the anticonvulsant properties of isomeric (alkylthio)-1,2,4-triazoles. The study highlighted that some 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles selectively antagonized strychnine-induced convulsions, suggesting their potential as antispastic agents. This finding indicates a functional similarity to glycine receptor agonists, which are known for their relevance in spasticity treatment. A particular compound, 5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole, showed a decrease in hyperreflexia in a rat model of spasticity, pointing towards its therapeutic potential in spasticity management (Kane et al., 1994).

Biochemical Interactions and Pharmacological Profiles

Interaction with Angiotensin II Receptors

A series of N-phenyl-1H-pyrrole derivatives were investigated as AT1-selective angiotensin II receptor antagonists. The study used computer-assisted modeling and experimental approaches to develop novel compounds, some of which exhibited significant antagonistic effects in the rat uterine membrane receptor binding and rabbit aorta rings. This research provides insights into the structural parameters and biochemical interactions of these compounds, contributing to the understanding of their potential as angiotensin II receptor antagonists (Bovy et al., 1993).

In Vivo Imaging of Fatty Acid Amide Hydrolase

The development of a PET tracer, [(11)C]MFTC, for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains was a significant advance. The tracer exhibited high uptake in FAAH-rich organs and allowed for the visualization of FAAH distribution in the brain. The study's findings contribute to the understanding of FAAH's role in various physiological processes and its potential as a target in neurological and psychiatric disorders (Kumata et al., 2015).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research might focus on improving these methods and exploring the pharmacological applications of piperidine derivatives .

properties

IUPAC Name

4-methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUVLGBXUJLOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C2=NNC(=O)N2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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